molecular formula C10H10N2O2 B14779941 1,7-Dimethyl-1H-indazole-5-carboxylic acid

1,7-Dimethyl-1H-indazole-5-carboxylic acid

Katalognummer: B14779941
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: HAXGYYWYARMWJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-Dimethyl-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a fused benzene and pyrazole ring system, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts such as palladium or copper and may require elevated temperatures and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Dimethyl-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

1,7-Dimethyl-1H-indazole-5-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,7-Dimethyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in neurological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Indazole-5-carboxylic acid: Shares the indazole core but lacks the methyl groups at positions 1 and 7.

    2-Methyl-1H-indazole-5-carboxylic acid: Similar structure with a methyl group at position 2 instead of positions 1 and 7.

    3-Methyl-1H-indazole-5-carboxylic acid: Methyl group at position 3 instead of positions 1 and 7.

Uniqueness

1,7-Dimethyl-1H-indazole-5-carboxylic acid is unique due to the presence of methyl groups at positions 1 and 7, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with molecular targets and its overall pharmacological profile .

Eigenschaften

Molekularformel

C10H10N2O2

Molekulargewicht

190.20 g/mol

IUPAC-Name

1,7-dimethylindazole-5-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-6-3-7(10(13)14)4-8-5-11-12(2)9(6)8/h3-5H,1-2H3,(H,13,14)

InChI-Schlüssel

HAXGYYWYARMWJB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1N(N=C2)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.